N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester
Description
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (CAS 120033-58-1) is a chemically modified derivative of glutathione, a tripeptide (γ-L-glutamyl-L-cysteinylglycine) critical to cellular redox homeostasis. This compound features two key modifications: (1) a tert-butyloxycarbonyl (Boc) group protecting the N-terminal amine, and (2) methyl esterification of the carboxyl groups in the glycine residue. Its molecular formula is C₁₇H₂₉N₃O₈S, with a molecular weight of 435.49 g/mol .
The Boc and methyl ester groups enhance lipophilicity, improving membrane permeability compared to unmodified glutathione. This makes it a valuable prodrug candidate for intracellular glutathione replenishment, particularly in oxidative stress-related pathologies . Additionally, its structural stability and resistance to extracellular esterase activity (due to the Boc group) distinguish it from other glutathione esters .
Properties
IUPAC Name |
methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJDHYOKKOEQDI-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559042 | |
| Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120033-58-1 | |
| Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via L-Glutathione Disulfide (GSSG)
The most widely reported method involves Fischer esterification of L-glutathione disulfide (GSSG) in anhydrous methanol saturated with dry hydrogen chloride (HCl) gas. This step converts both carboxylic acid groups of GSSG into methyl esters, forming the tetramethyl ester dihydrochloride intermediate. Subsequent N-tert-butyloxycarbonyl (Boc) protection is achieved using Boc anhydride (Boc₂O) in the presence of sodium bicarbonate (NaHCO₃), yielding the bis-Boc-protected disulfide derivative.
Critical Parameters:
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Reaction Time: Esterification requires 80 hours at 0°C for complete conversion.
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Workup: Volatiles are removed in vacuo, and the crude product is directly subjected to Boc protection without purification.
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Yield: The disulfide intermediate is obtained in 91% purity, as confirmed by thin-layer chromatography (TLC).
Disulfide Cleavage and Final Product Isolation
The bis-Boc-protected disulfide undergoes reductive cleavage using tributylphosphine (n-Bu₃P) in wet isopropanol, selectively breaking the disulfide bond to generate two equivalents of N-Boc glutathione dimethyl ester. This step is notable for its mild conditions, preserving ester and Boc groups while achieving quantitative conversion.
Characterization Data:
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NMR: ¹H NMR (CD₃OD) displays distinct signals for methyl esters (δ 3.76–3.78 ppm) and Boc-protected amine (δ 1.43 ppm).
Alternative Route Using Reduced Glutathione (GSH)
Direct Esterification of L-Glutathione
An alternative approach starts with reduced glutathione (GSH) rather than GSSG, bypassing the disulfide cleavage step. GSH is suspended in methanol saturated with HCl gas, esterifying both carboxylic acids and the thiol group. However, this method introduces a competing S-Boc byproduct due to thiol reactivity, necessitating chromatographic purification (SiO₂, 5% MeOH/CH₂Cl₂).
Comparative Efficiency:
The GSH route offers higher yields but requires additional steps to remove S-Boc contaminants, making it less practical for large-scale synthesis.
Optimization of Boc Protection Conditions
Solvent and Base Selection
Boc protection is typically performed in tetrahydrofuran (THF)/water (1:2.4) with NaHCO₃ as the base. This biphasic system minimizes hydrolysis of the methyl esters while ensuring efficient carbamate formation. Alternatives such as triethylamine (TEA) in ethyl acetate, as described in lysine ester protection, are less effective for glutathione due to solubility constraints.
Side Reactions:
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S-Boc Formation: The thiol group in GSH is susceptible to Boc protection under basic conditions, producing N,S-di-Boc derivatives.
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Mitigation: Strict control of pH (<8.5) and reaction time (15 hours) reduces this side reaction to <5%.
Large-Scale Synthesis and Industrial Adaptations
Catalyst Screening
Copper(I) chloride (CuCl) has been employed in tert-butylation reactions to enhance esterification rates, as demonstrated in di-tert-butyl ester syntheses. However, its use in dimethyl ester preparation remains limited due to competing side reactions with thiols.
Scale-Up Challenges:
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HCl Gas Handling: Safe saturation of methanol with HCl requires specialized equipment, particularly above 500 mL volumes.
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Cost Efficiency: Tributylphosphine, though effective, increases production costs compared to alternative reductants like dithiothreitol (DTT).
Analytical Validation and Quality Control
Spectroscopic Characterization
1H NMR (400 MHz, CD₃OD):
13C NMR (100 MHz, CD₃OD):
Scientific Research Applications
Peptide Synthesis
N-Boc-GSH(OMe)2 serves as a protected precursor in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The presence of the Boc group allows for controlled release of the active glutathione moiety under acidic conditions or enzymatic cleavage, facilitating the stepwise addition of amino acids .
Biological Studies
The compound is employed in studies involving oxidative stress and redox biology. Its stability makes it suitable for investigating glutathione metabolism, cellular detoxification processes, and its role in regulating cell signaling pathways.
Key Biological Applications:
- Investigating the impact of glutathione on cell cycle regulation and apoptosis.
- Developing therapeutic agents targeting the glutathione system or cysteine-containing enzymes.
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects in diseases associated with oxidative stress. Its antioxidant properties make it a candidate for further research into treatment modalities for conditions like neurodegenerative diseases and cancer .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant activity of N-Boc-GSH(OMe)2 in cellular models exposed to oxidative stress. The compound demonstrated significant protective effects against reactive oxygen species (ROS), suggesting its potential application in developing antioxidant therapies.
Case Study 2: Peptide Development
In another research project, N-Boc-GSH(OMe)2 was utilized to synthesize peptides that mimic natural antioxidant systems. The resulting peptides exhibited enhanced stability and bioactivity, highlighting the utility of this compound in drug design.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves the protection of the thiol group of Glutathione, preventing its oxidation. This allows the compound to maintain its redox activity and participate in various biochemical processes. The molecular targets include enzymes involved in redox reactions and pathways related to oxidative stress .
Comparison with Similar Compounds
Stability and Metabolism
- This compound : The Boc group prevents premature hydrolysis by plasma esterases, ensuring intact cellular delivery. Methyl esters are cleaved intracellularly to release active glutathione .
- Glutathione Diethyl Ester: Rapidly hydrolyzed to the monoester form by plasma alpha-esterases, reducing its bioavailability .
- N-Acetyl-S-benzyloxycarbonyl Derivatives : Dual protection (N-acetyl and S-benzyloxycarbonyl) enhances stability in circulation, enabling sustained anti-parasitic effects .
Toxicity Profile
Biological Activity
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (N-tBoc L-glutathione dimethyl ester) is a synthetic derivative of glutathione, an important tripeptide involved in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the context of oxidative stress and cellular signaling. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Properties
N-tBoc L-glutathione dimethyl ester is synthesized through Fischer esterification of L-glutathione disulfide (GSSG) using hydrochloric acid in dry methanol. The resulting compound is characterized by its protective tert-butyloxycarbonyl (Boc) group, which enhances stability and solubility in various solvents. The synthesis pathway yields the dimethyl ester in good overall yields, making it accessible for further biological studies .
N-tBoc L-glutathione dimethyl ester exhibits several biological activities primarily attributed to its role as a precursor to glutathione. The following mechanisms have been identified:
- Antioxidant Activity : The compound acts as a potent antioxidant by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Regulation of Cellular Signaling : It influences cellular signaling pathways, particularly those related to stress responses and apoptosis.
- Detoxification : As a glutathione derivative, it plays a crucial role in detoxifying harmful substances by conjugating with electrophiles.
1. Antioxidant Properties
N-tBoc L-glutathione dimethyl ester has been shown to enhance the antioxidant capacity of cells. In vitro studies demonstrated that it significantly increases the levels of reduced glutathione (GSH), which is critical for maintaining redox homeostasis .
2. Cytoprotection
Research indicates that N-tBoc L-glutathione dimethyl ester provides cytoprotection against various stressors, including UV radiation and chemical toxins. This protective effect is mediated through the upregulation of antioxidant enzymes and modulation of apoptosis-related proteins .
3. Therapeutic Potential
The compound has been explored for its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases and cancer. Studies suggest that it may enhance the efficacy of chemotherapeutic agents by mitigating oxidative damage to healthy cells while sensitizing cancer cells to treatment .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of N-tBoc L-glutathione dimethyl ester in a model of oxidative stress-induced neuronal injury. Results indicated that pre-treatment with the compound significantly reduced neuronal apoptosis and improved cell viability compared to controls .
Case Study 2: Cancer Treatment Synergy
In another study, N-tBoc L-glutathione dimethyl ester was administered alongside doxorubicin in cancer cell lines. The combination therapy resulted in enhanced apoptosis in cancer cells while protecting non-cancerous cells from drug-induced toxicity, highlighting its potential as an adjuvant treatment .
Data Summary
Chemical Reactions Analysis
Hydrolysis of Ester Groups
Boc-GSH(OMe)₂ undergoes hydrolysis under acidic or basic conditions to regenerate free glutathione. This reaction is critical for releasing the active molecule after synthetic modifications.
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Acidic Hydrolysis :
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Basic Hydrolysis :
Acidic Cleavage of the N-tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group on the cysteine residue is selectively removed under acidic conditions, enabling access to the free amine for further peptide coupling.
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Conditions : Trifluoroacetic acid (TFA) or dry HCl in ethyl acetate .
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Outcome : Deprotection generates a free amine (-NH₂) and releases tert-butanol and CO₂ .
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Yield : >90% deprotection efficiency reported in peptide synthesis workflows .
Disulfide Bond Reduction
Though Boc-GSH(OMe)₂ itself lacks a disulfide bond, its dimeric form (disulfide-linked) undergoes reductive cleavage.
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Outcome : Reduction of disulfide bonds yields two equivalents of Boc-GSH(OMe)₂ .
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Mechanism : Phosphine-mediated reduction via nucleophilic attack on sulfur-sulfur bonds.
Thiol-Mediated Conjugation Reactions
The cysteine thiol (-SH) group, once deprotected, participates in thiol-specific reactions.
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Michael Addition :
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Oxidation :
Research Findings and Insights
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Selectivity in Deprotection :
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Synthetic Utility :
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Stability Considerations :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sequential protection of glutathione’s amino and thiol groups. A general procedure involves:
- Step 1 : Boc (tert-butyloxycarbonyl) protection of the α-amine group using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., DMF with triethylamine).
- Step 2 : Methyl esterification of carboxyl groups using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC.
- Step 3 : Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization.
- Key Data : Yields range from 60–75%, with purity confirmed by TLC and HPLC (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies key protons: Boc group (δ 1.35 ppm, singlet, 9H), methyl esters (δ 3.3–3.7 ppm), and glutathione backbone signals .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at 390.2 m/z) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity .
Q. Why is the Boc group preferred in peptide synthesis involving glutathione derivatives?
- Methodological Answer : The Boc group provides:
- Stability : Resists acidic/basic conditions during esterification.
- Selective Deprotection : Removed via TFA (trifluoroacetic acid) without affecting methyl esters or disulfide bonds.
- Applications : Facilitates studies on glutathione’s redox activity by protecting the α-amine during thiol-disulfide interchange assays .
Advanced Research Questions
Q. How do conformational dynamics influence the stability and reactivity of this compound?
- Methodological Answer :
- X-ray Crystallography : Reveals planar α-hydroxyester moieties stabilized by intramolecular hydrogen bonds (e.g., O–H···O=C interactions) and dipole-dipole interactions between C–H and C=O groups .
- Computational Studies : MP2/6-31G* calculations show T(ss) and T(as) conformers are energetically favored (ΔE <1.2 kcal/mol). The T(as) conformation dominates in crystals due to intermolecular H-bonding networks .
Q. How does this compound modulate glutathione redox status in cellular models of oxidative stress?
- Methodological Answer :
- Mechanism : The dimethyl ester enhances cell permeability, enabling intracellular hydrolysis to release reduced glutathione (GSH).
- Assays :
- GSH/GSSG Ratio : Measured via enzymatic recycling (glutathione reductase/DTNB) or LC-MS .
- ROS Detection : Use CellROX® dye or DCFH-DA in T-cells; the compound reduces ROS by 40–60% in hyperglycemic models .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer :
- Issue : Yields vary (60–85%) due to side reactions during esterification (e.g., over-methylation).
- Resolution :
- Optimized Stoichiometry : Use 2.2 equivalents of Boc anhydride and 3.0 equivalents of DCC.
- Temperature Control : Maintain 0–4°C during Boc protection to minimize racemization.
- Validation : Cross-check purity via ¹³C NMR (Boc carbonyl at δ 155 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
